Aromatase Inhibition Potency: 7.6-Fold Lower Than Exemestane, Yet Superior to Other C-6 Analogs
The compound Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione (6-spirooxirane) demonstrates a quantifiable, mid-range aromatase inhibitory potency, positioning it as a distinct biochemical tool relative to its structural analogs. In a comparative study against human placental aromatase, it was found to be 7.6-fold less potent than the parent drug Exemestane (6-methylene), but significantly more potent than other C-6 modified metabolites [1]. The rank order of potency in the 17-oxo series was 6-methylene (Exemestane, IC50 = 27 nM) > 6-spirooxirane (IC50 = 206 nM) > 6β-hydroxymethyl (IC50 = 295 nM) > 6-hydroxymethyl (IC50 = 2,300 nM) > 6β-carboxy (IC50 = 7,200 nM) [1].
| Evidence Dimension | Inhibitory potency against human placental aromatase |
|---|---|
| Target Compound Data | IC50 = 206 nM |
| Comparator Or Baseline | Exemestane (6-methylene): IC50 = 27 nM; 6β-hydroxymethyl: IC50 = 295 nM; 6-hydroxymethyl: IC50 = 2,300 nM; 6β-carboxy: IC50 = 7,200 nM |
| Quantified Difference | 7.6-fold less potent than Exemestane; 1.4-fold more potent than 6β-hydroxymethyl; 11.2-fold more potent than 6-hydroxymethyl; 35-fold more potent than 6β-carboxy. |
| Conditions | Human placental aromatase enzyme inhibition assay in vitro. |
Why This Matters
This quantitative data allows a researcher to select a C-6 analog with a precisely defined level of residual aromatase inhibition—not too potent to mask the effects of the parent drug, yet active enough to study its own biochemical contribution—a key differentiator from the 6-hydroxymethyl and 6β-carboxy metabolites which are nearly inactive.
- [1] Buzzetti, F., Di Salle, E., Longo, A., & Briatico, G. (1993). Synthesis and aromatase inhibition by potential metabolites of exemestane (6-methylenandrosta-1,4-diene-3,17-dione). Steroids, 58(11), 527–532. View Source
